Cas no 1160573-10-3 (2,6-Difluoro-4-iodobenzaldehyde)
2,6-Difluoro-4-iodobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-Difluoro-4-iodobenzaldehyde
- SCHEMBL14302789
- AB93132
- Z1269146060
- 2,6-Difluoro-4-iodo-benzaldehyde
- FS-5994
- MFCD11845966
- 4-iodo-2,6-difluorobenzaldehyde
- WTGSGKPCVNWYDH-UHFFFAOYSA-N
- Y10114
- AKOS025290459
- 1160573-10-3
- EN300-1657551
- Benzaldehyde, 2,6-difluoro-4-iodo-
- CS-0112157
- KWB57310
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- MDL: MFCD11845966
- Inchi: 1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
- InChI Key: WTGSGKPCVNWYDH-UHFFFAOYSA-N
- SMILES: IC1C=C(C(C=O)=C(C=1)F)F
Computed Properties
- Exact Mass: 267.91967g/mol
- Monoisotopic Mass: 267.91967g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
2,6-Difluoro-4-iodobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037587-250mg |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 96% | 250mg |
£85.00 | 2022-02-28 | |
| Fluorochem | 037587-1g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 96% | 1g |
£211.00 | 2022-02-28 | |
| Fluorochem | 037587-5g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 96% | 5g |
£633.00 | 2022-02-28 | |
| Fluorochem | 037587-25g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 96% | 25g |
£1899.00 | 2022-02-28 | |
| Alichem | A019035829-5g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 97% | 5g |
$609.58 | 2023-09-04 | |
| Alichem | A019035829-10g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 97% | 10g |
$1017.45 | 2023-09-04 | |
| Alichem | A019035829-25g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 97% | 25g |
$1829.70 | 2023-09-04 | |
| Chemenu | CM280142-5g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 95+% | 5g |
$599 | 2021-06-16 | |
| Chemenu | CM280142-10g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 95+% | 10g |
$1000 | 2021-06-16 | |
| Chemenu | CM280142-25g |
2,6-Difluoro-4-iodobenzaldehyde |
1160573-10-3 | 95+% | 25g |
$1799 | 2021-06-16 |
2,6-Difluoro-4-iodobenzaldehyde Suppliers
2,6-Difluoro-4-iodobenzaldehyde Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2,6-Difluoro-4-iodobenzaldehyde
Introduction to 2,6-Difluoro-4-iodobenzaldehyde (CAS No. 1160573-10-3)
2,6-Difluoro-4-iodobenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1160573-10-3, is a fluorinated and iodinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and organic synthesis. This compound serves as a versatile building block in the development of novel agrochemicals, pharmaceuticals, and advanced materials. Its unique structural features, combining both fluorine and iodine substituents on a benzaldehyde scaffold, make it particularly valuable for constructing complex molecular architectures through cross-coupling reactions and other synthetic transformations.
The fluorine atoms in 2,6-difluoro-4-iodobenzaldehyde contribute to the compound's electronic properties, influencing its reactivity and stability. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes are particularly beneficial in drug design, where fluorine substitution can modulate pharmacokinetic profiles and improve therapeutic efficacy. The presence of two fluoro groups at the 2- and 6-positions further enhances these effects, making the compound a promising candidate for medicinal chemistry applications.
The iodine substituent at the 4-position introduces another layer of reactivity, enabling various functionalization strategies such as palladium-catalyzed cross-coupling reactions. Iodobenzaldehydes are well-documented intermediates in Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis. The combination of iodine and fluorine in 2,6-difluoro-4-iodobenzaldehyde allows for sequential functionalization, providing synthetic chemists with greater flexibility in constructing diverse molecular libraries.
Recent advancements in synthetic methodologies have highlighted the utility of 2,6-difluoro-4-iodobenzaldehyde in the preparation of biologically active compounds. For instance, studies have demonstrated its role in generating novel heterocyclic scaffolds through cyclization reactions with appropriate nucleophiles. These heterocycles exhibit promising pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities. The structural motif derived from 2,6-difluoro-4-iodobenzaldehyde has been incorporated into several lead compounds that are currently under investigation in preclinical studies.
In the realm of agrochemicals, 2,6-difluoro-4-iodobenzaldehyde has been utilized as a key intermediate in the synthesis of fluorinated pesticides and herbicides. The introduction of fluorine atoms into these molecules enhances their bioactivity against pests while maintaining environmental safety. Researchers have leveraged the compound's reactivity to develop next-generation agrochemicals with improved selectivity and reduced toxicity profiles.
The compound's significance extends to material science as well. Fluorinated aromatic aldehydes like 2,6-difluoro-4-iodobenzaldehyde are employed in the synthesis of advanced polymers and liquid crystals. The electron-withdrawing nature of fluorine substituents influences the material's optical and electronic properties, making it suitable for applications in organic electronics and optoelectronic devices.
From a synthetic chemistry perspective, 2,6-difluoro-4-iodobenzaldehyde exemplifies the strategic use of halogenated aromatic compounds in multi-step syntheses. Its compatibility with a wide range of coupling partners and its ability to undergo sequential functionalization make it an indispensable tool for medicinal chemists and materials scientists alike. The ongoing development of novel catalytic systems further expands its synthetic utility, enabling more efficient and sustainable routes to complex target molecules.
The growing interest in fluorinated compounds underscores their importance in modern chemistry. As research continues to uncover new applications for molecules like 2,6-difluoro-4-iodobenzaldehyde, its role as a key intermediate is expected to evolve further. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to breakthroughs that will impact multiple sectors of science and technology.
In conclusion,2,6-Difluoro-4-Iodobenzaldehyde (CAS No. 1160573-10-3) is a multifaceted compound with broad utility across pharmaceuticals、agrochemicals、and materials science。 Its unique structural features,including both fluoro-and iodine-substituents,make it a valuable asset for synthetic chemists seeking to develop novel,highly functionalized molecules。As research progresses,the applications of this compound will undoubtedly expand,further solidifying its importance in contemporary chemical research。
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